molecular formula C16H15BrN4OS B7123867 N-(5-bromo-1,3-benzothiazol-2-yl)-4-cyclopropyl-N,2-dimethylpyrazole-3-carboxamide

N-(5-bromo-1,3-benzothiazol-2-yl)-4-cyclopropyl-N,2-dimethylpyrazole-3-carboxamide

Cat. No.: B7123867
M. Wt: 391.3 g/mol
InChI Key: BHRHEUDXZUEZCW-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-benzothiazol-2-yl)-4-cyclopropyl-N,2-dimethylpyrazole-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzothiazole ring, a pyrazole ring, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-bromo-1,3-benzothiazol-2-yl)-4-cyclopropyl-N,2-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4OS/c1-20(16-19-12-7-10(17)5-6-13(12)23-16)15(22)14-11(9-3-4-9)8-18-21(14)2/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRHEUDXZUEZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)C(=O)N(C)C3=NC4=C(S3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-benzothiazol-2-yl)-4-cyclopropyl-N,2-dimethylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with bromine to introduce the bromine atom at the 5-position.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone compound.

    Coupling Reaction: The benzothiazole and pyrazole intermediates are then coupled through a carboxamide linkage. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the benzothiazole ring, potentially reducing the bromine substituent.

    Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromo-1,3-benzothiazol-2-yl)-4-cyclopropyl-N,2-dimethylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-benzothiazol-2-yl)-4-cyclopropyl-N,2-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazole rings are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 5-bromo-1,3-benzothiazol-2-amine
  • 5-(5-bromo-1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine

Uniqueness

Compared to similar compounds, N-(5-bromo-1,3-benzothiazol-2-yl)-4-cyclopropyl-N,2-dimethylpyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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